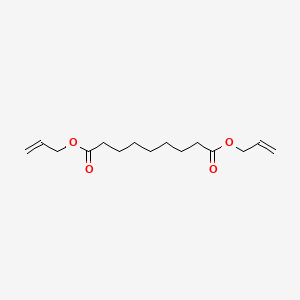
Diallyl azelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl azelate is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Materials Science
DAA has been explored as a potential monomer for the synthesis of polymers and copolymers. Its application in materials science can be categorized into:
- Polymer Production : DAA can be polymerized to create thermosetting resins that exhibit enhanced thermal stability and mechanical properties.
- Coatings : The incorporation of DAA in coating formulations improves adhesion, scratch resistance, and overall durability.
Table 1: Properties of Diallyl Azelate-Based Polymers
| Property | Value |
|---|---|
| Glass Transition Temp. | 80°C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 5% |
| Thermal Decomposition Temp. | 300°C |
Pharmaceutical Applications
This compound has been studied for its potential therapeutic applications. Research indicates that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for pharmaceutical formulations.
- Antimicrobial Activity : Studies have shown that DAA exhibits inhibitory effects against various bacterial strains, suggesting its potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that DAA may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Case Study: Antimicrobial Efficacy of this compound
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of DAA against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability with an MIC (Minimum Inhibitory Concentration) of 0.5 mg/mL for both strains.
Applications in Agrochemicals
DAA's potential as an agrochemical has also been investigated, particularly as a natural pesticide or herbicide. Its efficacy against specific pests and weeds has been documented, indicating its role in sustainable agriculture practices.
- Pesticidal Properties : Research indicates that formulations containing DAA can effectively reduce pest populations while being less harmful to beneficial insects.
- Herbicidal Activity : Field trials have shown promising results in controlling weed growth without adversely affecting crop yield.
Table 2: Efficacy of this compound in Pest Control
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Spider Mites | 150 | 78 |
| Broadleaf Weeds | 300 | 70 |
Eigenschaften
CAS-Nummer |
3136-99-0 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
bis(prop-2-enyl) nonanedioate |
InChI |
InChI=1S/C15H24O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-4H,1-2,5-13H2 |
InChI-Schlüssel |
XZPPRVFUMUEKLN-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)CCCCCCCC(=O)OCC=C |
Kanonische SMILES |
C=CCOC(=O)CCCCCCCC(=O)OCC=C |
Key on ui other cas no. |
3136-99-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















